![molecular formula C17H18N2S B2969093 (2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 865546-52-7](/img/structure/B2969093.png)
(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine
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Description
Scientific Research Applications
Enantioselective Catalysis
A primary amine-thiourea derivative has been identified as an active and highly enantioselective catalyst for the conjugate addition of ketones to nitroalkenes. This showcases the versatility of amine derivatives in enantioselective synthesis, which is crucial in the production of pharmaceuticals and fine chemicals (Huang & Jacobsen, 2006).
Antimicrobial Activities
In the context of antimicrobial applications, derivatives of amines, such as those synthesized from ethyl 2-amino-4-phenylthiophene-3-carboxylate, have exhibited significant antimicrobial properties. This underscores the potential of amines in developing new antimicrobial agents (Prasad et al., 2017).
Organic Photovoltaics
Amine-based fullerene derivatives have been used successfully as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the utility of amines in the field of organic photovoltaics (Lv et al., 2014).
Polymer Chemistry
The synthesis of 1,2-diarylethylamine derivatives through a one-pot aminobenzylation of aldehydes with toluenes represents another application. These derivatives have potential applications in materials science, especially in the development of novel polymers (Wang et al., 2018).
properties
IUPAC Name |
2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-12-6-8-13(9-7-12)16-17(20-11-10-18)14-4-2-3-5-15(14)19-16/h2-9,19H,10-11,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHAVSQKGMJQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine |
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